molecular formula C18H15N3O5S2 B2678636 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate CAS No. 896014-14-5

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B2678636
CAS No.: 896014-14-5
M. Wt: 417.45
InChI Key: UTWALVNVLQSTFG-UHFFFAOYSA-N
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Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate (CAS Number: 896014-08-7) is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple pharmacologically active heterocyclic systems, including a 1,3,4-thiadiazole ring and a 4H-pyran-4-one (gamma-pyrone) core, linked via a thiomethyl bridge and esterified with a 4-methylbenzoate group. The 1,3,4-thiadiazole moiety, particularly when substituted with an acetamido group at the 5-position, is a recognized scaffold in the development of bioactive molecules. Scientific literature indicates that structurally related 5-acetamido-1,3,4-thiadiazole derivatives have been investigated as potent and selective antagonists for human adenosine A3 receptors, which are G-protein coupled receptors (GPCRs) considered potential therapeutic targets for conditions such as ischemia, cancer, and inflammatory diseases . The incorporation of the 4-oxo-4H-pyran-3-yl benzoate ester is a feature found in other research compounds, such as ML221, a known functional antagonist of the apelin (APJ) receptor, another GPCR involved in cardiovascular homeostasis . This suggests potential utility for this compound in GPCR-focused screening programs and signal transduction research. The presence of the thioether linkage (-S-CH2-) between the thiadiazole and pyran rings may influence the compound's electronic properties and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers may employ this compound as a key intermediate or final product in the synthesis of novel heterocyclic libraries, or as a pharmacological tool to probe specific biological pathways. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-10-3-5-12(6-4-10)16(24)26-15-8-25-13(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWALVNVLQSTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 402.45 g/mol. The structure incorporates several functional groups that enhance its reactivity and biological activity, including:

  • Thiadiazole moiety : Known for its pharmacological applications.
  • Pyran ring : Contributes to the compound's stability and reactivity.
  • Acetamido group : Enhances solubility and biological interaction.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for monitoring the synthesis process.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated effective inhibition against various bacterial strains. The presence of the thiadiazole ring enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia) with an IC50 value of 7.4 µM for certain analogs . The mechanism involves inhibition of key protein kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The introduction of specific substituents can modulate the compound's interaction with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique biological activity profile of this compound. Below is a summary table comparing this compound with other related derivatives:

Compound NameCAS NumberKey FeaturesBiological Activity
6-(thio(methyl)-4H-pyran derivativesVariousDifferent substituents on thiadiazoleAntimicrobial, anticancer
6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran896014-14-5Contains benzamido groupModerate anticancer activity
6-(trifluoromethyl)-benzoate derivative896016-61-8Enhanced lipophilicityStrong antimicrobial effects

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives similar to this compound. For example:

  • Antitumor Activity : In a study focusing on novel thiadiazole derivatives, compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity against specific targets within cancer cells .
  • Antimicrobial Evaluation : A series of experiments conducted on thiadiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Physicochemical Properties

Compound () Functional Group Key Property
Target Compound Thioether, 4-methylbenzoate Moderate lipophilicity
Entry a Sulfonamide High water solubility
Entry c Acetamide (no thiol) Reduced reactivity

Cefazolin Sodium: A Pharmacologically Active Analogue (–7)

Cefazolin, a cephalosporin antibiotic, shares the [(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl group with the target compound but differs critically:

  • Core Structure : Cefazolin’s bicyclic β-lactam ring system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) enables β-lactamase resistance, absent in the target compound’s pyran backbone .
  • Bioactivity : The tetrazole-acetamido side chain in cefazolin enhances Gram-positive bacterial targeting, whereas the target compound’s 4-methylbenzoate may limit cell penetration .

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